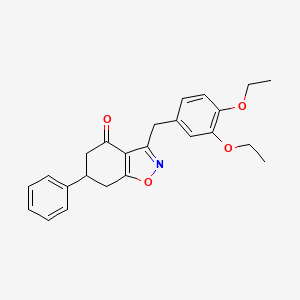![molecular formula C22H27F3N2O3 B11501074 2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11501074.png)
2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-トリフルオロエチル 2-{[2-(2,5-ジメチル-1H-インドール-3-イル)エチル]カルバモイル}シクロヘキサンカルボン酸エステルは、トリフルオロエチル基、インドール誘導体、およびシクロヘキサンカルボン酸エステル部分を含む複雑な有機化合物です。
製造方法
合成ルートと反応条件
これらの反応に使用される一般的な試薬には、トリフルオロ酢酸無水物、トリフルオロエタノール、および反応を制御された条件下で促進するためのさまざまな触媒が含まれます .
工業的製造方法
この化合物の工業的製造には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。 これには、自動反応器、精密な温度制御、および一貫した結果を得るための反応進捗の継続的な監視の使用が含まれることがよくあります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Ethyl Group: The 2,5-dimethyl-1H-indole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Carbamoylation: The alkylated indole is reacted with an isocyanate to form the carbamoyl group.
Cyclohexane Carboxylation: The final step involves esterification of the carbamoylated indole with 2,2,2-trifluoroethyl cyclohexane-1-carboxylate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
反応の種類
2,2,2-トリフルオロエチル 2-{[2-(2,5-ジメチル-1H-インドール-3-イル)エチル]カルバモイル}シクロヘキサンカルボン酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、トリフルオロ酢酸無水物、トリフルオロエタノール、およびさまざまな触媒が含まれます。 反応条件には、多くの場合、目的の変換を確実に実行するための制御された温度、不活性雰囲気、および特定の溶媒が含まれます .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化は酸化誘導体をもたらす可能性がありますが、置換反応は分子に異なる官能基を導入することができます .
科学研究への応用
2,2,2-トリフルオロエチル 2-{[2-(2,5-ジメチル-1H-インドール-3-イル)エチル]カルバモイル}シクロヘキサンカルボン酸エステルは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療特性と創薬におけるリード化合物として探求されています。
科学的研究の応用
2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety makes it a candidate for drug development, particularly for its potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The trifluoroethyl group imparts unique physical properties, making the compound useful in the development of advanced materials such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives.
作用機序
2,2,2-トリフルオロエチル 2-{[2-(2,5-ジメチル-1H-インドール-3-イル)エチル]カルバモイル}シクロヘキサンカルボン酸エステルの作用機序は、特定の分子標的および経路との相互作用を含みます。 トリフルオロエチル基は、化合物の安定性と反応性を高めることができますが、インドール誘導体は、生物学的受容体または酵素と相互作用する可能性があります。 正確な経路と標的は、特定のアプリケーションと使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
- 2,2,2-トリフルオロエチル トリフルオロメタンスルホネート
- 2,2,2-トリフルオロエチル トリフルオロアセテート
- 2,2,2-トリフルオロエチル カーボネート
- 2,2,2-トリフルオロエチリデン-1,3-ジカルボニル化合物
独自性
2,2,2-トリフルオロエチル 2-{[2-(2,5-ジメチル-1H-インドール-3-イル)エチル]カルバモイル}シクロヘキサンカルボン酸エステルは、トリフルオロエチル基、インドール誘導体、およびシクロヘキサンカルボン酸エステル部分を組み合わせているため、独自です。 このユニークな構造は、他の同様の化合物とは異なる特定の化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl acrylate: Used in polymer synthesis.
2,2,2-Trifluoroethyl trifluoroacetate: Used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate is unique due to its combination of a trifluoroethyl group and an indole derivative, which imparts both chemical stability and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H27F3N2O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 2-[2-(2,5-dimethyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H27F3N2O3/c1-13-7-8-19-18(11-13)15(14(2)27-19)9-10-26-20(28)16-5-3-4-6-17(16)21(29)30-12-22(23,24)25/h7-8,11,16-17,27H,3-6,9-10,12H2,1-2H3,(H,26,28) |
InChIキー |
OHOKVVUGDQTARO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-6-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11500996.png)
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate](/img/structure/B11501002.png)
![ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11501007.png)
![3-cyclohexyl-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11501009.png)
![3-(3,4-dimethoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11501020.png)
![N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine](/img/structure/B11501035.png)
![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11501038.png)
![3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501039.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B11501041.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11501042.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11501046.png)
![ethyl (2E)-2-[3,4-dimethoxy-2-(methoxycarbonyl)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11501047.png)

![6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile](/img/structure/B11501064.png)
